N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-28(25,26)19-12-11-18(22-23-19)15-5-4-6-16(13-15)21-20(24)14-7-9-17(27-2)10-8-14/h4-13H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTLAZNOGSDMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazine ring, followed by the introduction of the ethanesulfonyl group. The phenyl group is then attached, and finally, the methoxybenzamide moiety is introduced. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzamide is primarily explored for its therapeutic potential . Research indicates that derivatives of this compound may exhibit:
- Anti-inflammatory Activity: The compound is believed to inhibit pathways involved in inflammation, potentially reducing pro-inflammatory cytokine levels.
- Antimicrobial Properties: Similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess broad-spectrum antimicrobial activity.
- Anticancer Effects: Investigations into related pyridazine derivatives have indicated potential cytotoxic effects against various cancer cell lines.
The biological activity of this compound can be summarized as follows:
| Activity Type | Mechanism | Related Compounds |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory mediators | Celecoxib |
| Antimicrobial | Inhibition of bacterial folate synthesis | Sulfanilamide |
| Anticancer | Induction of apoptosis in cancer cells | Various pyridazine derivatives |
Case Studies
Several studies highlight the therapeutic potential and mechanisms of action for compounds similar to this compound:
Case Study 1: Anti-inflammatory Effects
In a rat model of adjuvant arthritis, derivatives containing the ethane sulfonyl group demonstrated significant reductions in inflammation markers compared to controls. This suggests that the compound may exhibit similar anti-inflammatory properties.
Case Study 2: Antimicrobial Research
Research on sulfonamide derivatives indicated their efficacy against resistant bacterial strains. The structural similarity to this compound implies potential antimicrobial properties that warrant further investigation.
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of the Pyridazine Core: Utilizing controlled reactions with appropriate precursors.
- Introduction of Functional Groups: Employing nucleophilic substitution reactions to introduce the ethane sulfonyl and methoxy groups.
- Purification and Characterization: Techniques such as chromatography are used to ensure purity and yield.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various physiological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s closest structural analogues include positional isomers and benzamide derivatives. A notable example is N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide (hereafter referred to as Compound A), which differs in two critical aspects:
Substitution on the Phenyl Ring : The target compound has a phenyl group attached at the 3-position of the pyridazine ring, whereas Compound A features a 4-position substitution.
Methoxy Group Position : The benzamide moiety in the target compound carries a 4-methoxy group, while Compound A has a 3-methoxy substituent.
Table 1: Structural and Hypothetical Property Comparison
Functional Implications
The 4-methoxy group on the benzamide moiety may enhance electron-donating effects, stabilizing resonance structures and altering hydrogen-bonding capacity relative to Compound A’s 3-methoxy group.
The meta-methoxy in Compound A may favor interactions with ATP-binding sites due to optimized dipole alignment, whereas the para-methoxy in the target compound could disrupt such interactions .
Metabolic Stability :
- The para-methoxy group in the target compound is less susceptible to oxidative demethylation by cytochrome P450 enzymes compared to meta-substituted methoxy groups, suggesting improved metabolic stability in vivo.
Gaps in Current Research
- No experimental data (e.g., IC₅₀ values, pharmacokinetics) exists for direct comparison.
- Computational modeling and in vitro assays are required to validate hypotheses about solubility, binding, and metabolic profiles.
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring, a phenyl group, and a methoxybenzamide moiety. Its molecular formula is C18H20N4O3S, and it has a molecular weight of 372.44 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Ring : This is often achieved through the reaction of hydrazine derivatives with suitable diketones.
- Introduction of the Ethanesulfonyl Group : This step may involve sulfonation reactions.
- Attachment of the Phenyl Group : This is usually done via nucleophilic substitution.
- Finalization with the Methoxybenzamide Moiety : This step involves amide bond formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes such as phosphodiesterases, which are involved in signaling pathways.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells by modulating apoptotic pathways.
- Antiviral Activity : Similar derivatives have shown potential in increasing intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits viral replication, particularly in Hepatitis B Virus (HBV) models .
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antiviral Activity
The compound shows promise as an antiviral agent:
- Inhibition of HBV Replication : Studies have indicated that derivatives similar to this compound can significantly reduce HBV DNA levels in infected cells by enhancing A3G levels .
Case Studies and Research Findings
-
Antiviral Efficacy Study :
- Objective : Evaluate the anti-HBV activity of the compound.
- Methodology : The study employed HepG2.2.15 cells treated with varying concentrations of the compound.
- Results : The compound exhibited an IC50 value indicating effective inhibition of HBV replication, correlating with increased A3G levels .
-
Anticancer Activity Assessment :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Methodology : MTT assays were performed on breast and lung cancer cell lines.
- Results : The compound showed significant cytotoxicity with CC50 values lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridazine ring functionalization. A common approach includes:
Sulfonylation : Introducing the ethanesulfonyl group to pyridazine via nucleophilic substitution using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the substituted phenyl ring to pyridazine, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .
Benzamide Formation : Condensation of the intermediate phenylpyridazine derivative with 4-methoxybenzoyl chloride, often using DMF as a solvent and Hünig’s base for pH control .
- Optimization : Reaction yields are improved by varying solvents (e.g., THF vs. DCM), catalyst loading, and temperature gradients. Purity is validated via HPLC (>95%) and ¹H/¹³C NMR .
Q. How is the structural integrity of this compound confirmed in academic settings?
- Methodological Answer :
- Spectroscopic Techniques : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons), ¹³C NMR (distinct peaks for sulfonyl and methoxy carbons), and IR (C=O stretch at ~1650 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity. Retention times are compared against synthetic intermediates .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₃S: 380.1064) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across concentrations (nM–µM) to identify activity thresholds. Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to validate statistical significance (p < 0.05) .
- Target Specificity Screening : Employ kinase profiling panels or thermal shift assays to assess off-target effects. For example, highlights the importance of dual-target inhibition (e.g., acps-pptase enzymes) for antibacterial efficacy .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to evaluate CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
Q. How can computational modeling guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Docking Studies : Use PDB structures (e.g., 3HKC in ) to model interactions between the compound’s sulfonyl group and active-site residues (e.g., hydrogen bonding with Lys123). Software like AutoDock Vina or Schrödinger Suite optimizes binding poses .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using descriptors like logP and polar surface area. notes trifluoromethyl groups enhance lipophilicity and target engagement .
- MD Simulations : Run 100-ns trajectories to assess conformational stability in solvent (e.g., TIP3P water model) and predict metabolic hotspots .
Q. What experimental designs address stability challenges (e.g., hydrolysis of the sulfonyl group)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS and identify byproducts (e.g., sulfonic acid derivatives) .
- Formulation Optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to shield labile groups. suggests methylsulfanyl-to-sulfone oxidation can be mitigated via steric hindrance .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare degradation kinetics using Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
